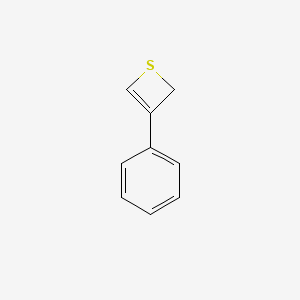

3-phenyl-2H-thiete

Description

Significance of Four-Membered Sulfur-Containing Heterocycles in Synthetic Design

Four-membered heterocyclic compounds are crucial building blocks in organic chemistry. researchgate.net Those containing sulfur, such as thietanes (the saturated analogs) and thietes (unsaturated), are important intermediates in the synthesis of other sulfur-containing molecules. researchgate.netresearchgate.net Their utility stems from their capacity to undergo ring-opening and ring-expansion reactions, providing access to five-, six-, and even larger heterocyclic systems. researchgate.netresearchgate.net This makes them versatile synthons for constructing more complex molecular architectures. researchgate.net

While less common than their three-membered counterparts (thiiranes), thietanes and their derivatives have found applications in various fields. researchgate.net The thietane (B1214591) core is present in some bioactive compounds, including metabolites like thiathromboxane A2, and has been incorporated into food additives and pesticides. chim.it The inherent reactivity of these strained rings, when reasonably controlled, can be exploited to create novel functionalized scaffolds. uni-muenchen.de

Intrinsic Strain and Reactivity of the 2H-Thiete Core

Four-membered rings, in general, exhibit significant ring strain, a destabilizing effect resulting from the deviation of bond angles from their ideal values (angle strain) and the eclipsing of adjacent bonds (torsional strain). reddit.comnumberanalytics.comlibretexts.org This stored energy makes the rings highly reactive compared to their acyclic or larger-ring counterparts. reddit.comlibretexts.org In cycloalkanes, cyclobutane (B1203170) has a particularly high ring strain because its bond angles differ substantially from the ideal 109.5°. libretexts.org

The 2H-thiete core possesses this intrinsic strain, which largely dictates its chemical behavior. uni-muenchen.de Reactions of four-membered heterocycles often involve ring-opening, which relieves the strain. msu.edu This can be initiated by various reagents, including acids and strong nucleophiles. msu.edu For instance, the treatment of a 3-halo alcohol or thiol with a base is a general, though often moderate-yielding, method to form four-membered heterocycles like thietanes. msu.edu The reactivity of the thiete ring is further influenced by the presence of the sulfur atom and the endocyclic double bond, which can participate in various transformations, including cycloaddition reactions. researchgate.netglobalauthorid.com Oxidation of the sulfur atom to a sulfone (a thiete 1,1-dioxide) further enhances the reactivity of the ring.

Historical Context of 3-Phenyl-2H-Thiete and its Derivatives in Chemical Research

The study of thietes and their derivatives has a rich history. The synthesis of thiete 1,1-dioxide was first accomplished by Dittmer and Christy, a landmark in the chemistry of strained heterocycles. This initial work paved the way for accessing this class of compounds and exploring their potential as synthetic intermediates. Early methods often involved the dehydration of 3-thietanol 1,1-dioxide.

Derivatives such as this compound 1,1-dioxide have been synthesized and utilized in various chemical transformations. For example, this compound 1,1-dioxide can be formed as a stable elimination byproduct during certain acid-catalyzed reactions of 3-phenyl-3-thietanol 1,1-dioxide. acs.org Research has also explored the functionalization of the 2H-thiete 1,1-dioxide scaffold at the 3-position with aryl groups, including phenylmagnesium bromide, to yield the corresponding 3-aryl derivatives in high yield over several steps. uni-muenchen.de These substituted thiete dioxides serve as templates for creating more complex structures, such as axially chiral scaffolds and macrocycles, through palladium-catalyzed C-H functionalization reactions. nih.govcore.ac.uk Furthermore, photochemical and thermal reactions of phenyl-substituted systems, such as the cyclization of 1-(3-phenyl)-1,3-butadiene, have been investigated theoretically, providing insights into the reaction mechanisms of related conjugated systems. osti.gov

Interactive Data Tables

Below are tables summarizing key research findings related to the synthesis and functionalization of this compound derivatives.

Table 1: Selected Synthetic Methods for 3-Aryl-2H-Thiete 1,1-Dioxides

| Starting Material | Reagent | Product | Yield | Reference |

| Thietan-3-one | Phenylmagnesium bromide (followed by dehydration & oxidation steps) | This compound 1,1-dioxide | 78% (over 3 steps) | uni-muenchen.de |

| 3-Phenyl-3-thietanol 1,1-dioxide | Lewis or Brønsted Acids (e.g., Tf₂NH) | This compound 1,1-dioxide (as byproduct) | Variable | acs.org |

| 3-Aryl-2H-thiete 1,1-dioxides | Aryl Halides, Pd(OAc)₂, K₂CO₃ | 2,3-Diaryl-2H-thiete 1,1-dioxides | 57-88% | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2H-thiete | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-2-4-8(5-3-1)9-6-10-7-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYXEOMBRBQMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315916 | |

| Record name | 3-phenyl-2H-thiete | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72000-02-3 | |

| Record name | NSC298175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-2H-thiete | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenyl 2h Thiete and Its Derivatives

Strategies for the Construction of the 2H-Thiete Ring System

The inherent ring strain of the 2H-thiete core makes its direct synthesis challenging. researchgate.net Consequently, much of the research has focused on creating the more stable thiete 1,1-dioxide ring system, which can then sometimes be reduced to the parent thiete.

Direct Synthesis Approaches to 3-Phenyl-2H-Thiete Frameworks

Direct synthesis of the this compound framework is less common due to the compound's instability. However, evidence for its formation as a transient intermediate has been reported. thieme-connect.de Most synthetic efforts are directed towards its more stable oxidized counterpart, the thiete 1,1-dioxide.

Methodologies for this compound 1,1-Dioxide Synthesis

The synthesis of this compound 1,1-dioxide is more established, with several reliable methods available. These approaches often start from readily available precursors and construct the four-membered ring through cyclization or elimination reactions.

A prominent and versatile method for synthesizing 3-substituted thiete 1,1-dioxides involves the use of organometallic reagents. nih.gov Organometallic compounds, which feature a carbon-metal bond, are potent nucleophiles and bases, making them invaluable in organic synthesis. solubilityofthings.comwikipedia.org

A general three-step sequence has been developed that is high-yielding and adaptable for various substituted thiete dioxides. uni-muenchen.de The process begins with the addition of an organometallic reagent, such as an organolithium or organomagnesium compound, to thietan-3-one. nih.gov For the synthesis of this compound 1,1-dioxide, phenylmagnesium bromide is used. uni-muenchen.de This initial step forms a tertiary alcohol intermediate after hydrolytic workup. nih.gov The subsequent oxidation of this alcohol, typically with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA), yields the corresponding thietane (B1214591) 1,1-dioxide. nih.govacs.org The final step involves a β-elimination reaction, often induced by treating the oxidized intermediate with mesyl chloride and triethylamine, which generates the double bond and furnishes the desired this compound 1,1-dioxide. nih.gov This method has proven effective, with yields for this compound 1,1-dioxide reported to be as high as 78% over the three steps. uni-muenchen.de

Organolithium reagents are also frequently employed in these syntheses. wikipedia.orglibretexts.org They are typically prepared by reacting an alkyl or aryl halide with lithium metal. libretexts.org The choice between an organomagnesium (Grignard) or organolithium reagent can influence the reaction conditions and outcomes. nih.gov

Table 1: Synthesis of 3-Aryl-2H-thiete 1,1-Dioxides via Organometallic Reagents uni-muenchen.de

| Entry | Organometallic Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | This compound 1,1-dioxide | 78 |

| 2 | Anthracen-9-yllithium | 3-(Anthracen-9-yl)-2H-thiete 1,1-dioxide | 25 |

Carbocation intermediates play a role in certain synthetic routes toward thiete dioxides, particularly as a competing pathway. acs.org In the synthesis of 3,3-disubstituted thietane dioxides, the treatment of a 3-aryl-3-hydroxythietane 1,1-dioxide with various catalysts can lead to the formation of a stable 3-aryl-2H-thiete 1,1-dioxide through an E1 elimination mechanism. acs.org This elimination proceeds via a carbocation intermediate. acs.orgnumberanalytics.com While this may be an undesired side reaction in some contexts, it highlights a potential pathway for the formation of the unsaturated thiete dioxide ring. acs.org The formation of the carbocation can be initiated by the departure of a leaving group or the protonation of an alcohol followed by the loss of water. numberanalytics.com

Synthesis via Organometallic Reagents and Electrophilic Attack

Synthesis of Substituted 2H-Thiete and Thiete Dioxide Analogues

The functionalization of the 2H-thiete 1,1-dioxide scaffold is crucial for expanding its applications in materials science and medicinal chemistry. d-nb.info

Preparation of Mono- and Di-substituted Thiete Dioxides

The synthesis of monosubstituted thiete dioxides often follows the organometallic route described previously, allowing for the introduction of various aryl groups at the 3-position. nih.govuni-muenchen.de For instance, starting from thietan-3-one, a range of 3-substituted thiete dioxides with different aromatic substituents have been prepared. nih.gov

Further functionalization to create disubstituted thiete dioxides can be achieved through C-H activation strategies. d-nb.infonih.gov Palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides allows for the introduction of a second substituent at the 2-position of the ring. d-nb.info This methodology has been used to create a library of 2,3-disubstituted thiete dioxides, some of which exhibit axial chirality. d-nb.inforesearchgate.net The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and an aryl halide as the coupling partner. nih.gov

Another approach to substituted thietes involves starting with a substituted precursor. For example, 3-chloro-2H-thiete 1,1-dioxide, prepared by the chlorination and subsequent dehydrochlorination of thietane 1,1-dioxide, serves as a key intermediate for synthesizing other 3-substituted derivatives through nucleophilic substitution reactions. researchgate.net

Stereoselective and Regiocontrolled Synthetic Protocols

The synthesis of thietes and their derivatives, particularly the oxidized thiete 1,1-dioxides, presents unique challenges due to the inherent strain of the four-membered ring. However, significant progress has been made in developing protocols that control the stereochemistry and regiochemistry of these compounds. While stereoselective syntheses focus on controlling the three-dimensional arrangement of atoms, regiocontrolled methods dictate the specific position of functionalization on the molecule.

A foundational approach to synthesizing substituted thietes involves the construction of the thiete 1,1-dioxide ring, which can then be functionalized. For instance, this compound 1,1-dioxide can be synthesized in high yield via a multi-step process starting from thietan-3-one. uni-muenchen.de This involves the addition of an organometallic reagent like phenylmagnesium bromide, followed by subsequent reaction steps. uni-muenchen.de

Once the this compound 1,1-dioxide scaffold is formed, regiocontrolled functionalization can be achieved through modern synthetic methods. A prominent example is the palladium-catalyzed C-H activation at the C2 position of the thiete ring. This strategy allows for the direct and selective introduction of aryl or other functional groups. nih.gov The reaction typically employs a palladium acetate (B1210297) catalyst, a phosphine ligand such as tricyclohexylphosphane, and a base like potassium carbonate in a solvent such as toluene (B28343) at elevated temperatures. nih.gov This methodology provides a powerful tool for creating 2,3-disubstituted thiete dioxides with precise control over the position of the new substituent. nih.gov

Cycloaddition reactions also serve as a key strategy for the regioselective synthesis of more complex thiete derivatives. Research on related compounds, such as 3-trifluoromethyl-2H-thiete 1,1-dioxide, demonstrates that [3+2] cycloadditions with reagents like diazo compounds or nitrilimines proceed in a regioselective manner to yield fused pyrazoline or dihydropyrazole systems. researchgate.net These reactions highlight the predictable reactivity of the strained double bond in the thiete ring, allowing for the construction of elaborate heterocyclic frameworks. researchgate.net Another advanced approach involves the [2+2] cycloaddition of thiobenzophenones with aryne intermediates to regioselectively form benzo[b]thiete structures. researchgate.net

The table below summarizes key regiocontrolled synthetic protocols for thiete derivatives.

| Protocol | Starting Material | Reagents & Conditions | Product Type | Reference |

| C-H Arylation | 3-Aryl-2H-thiete 1,1-dioxide | Pd(OAc)₂, PCy₃, K₂CO₃, Pivalic Acid, Toluene, 110 °C | 2,3-Disubstituted thiete 1,1-dioxide | nih.gov |

| [3+2] Cycloaddition | 3-Trifluoromethyl-2H-thiete 1,1-dioxide | Ethyl diazoacetate | Pyrazolino-sultine derivative | researchgate.net |

| [3+2] Cycloaddition | 3-Trifluoromethyl-2H-thiete 1,1-dioxide | N-phenyl nitrilimines (in situ) | Dihydropyrazole-thietane 1,1-dioxide | researchgate.net |

| [2+2] Cycloaddition | Thiopivalophenone & Aryne Precursor | CsF | 2-Aryl-2-tert-butyl-2H-benzo[b]thiete | researchgate.net |

Exploration of Green Chemistry Principles in Thiete Synthesis

The application of green chemistry principles to organic synthesis aims to reduce environmental impact by minimizing waste, using less hazardous materials, improving energy efficiency, and employing renewable resources. consensus.apppandawainstitute.com The synthesis of specialized heterocyclic compounds like this compound and its derivatives offers a platform for evaluating and implementing these principles. Notably, the synthesis of the parent thiete 1,1-dioxide has been used as a case study for the critical evaluation of green chemistry metrics. acs.org

Waste Prevention and Atom Economy: The first principle of green chemistry is the prevention of waste. consensus.app Traditional multi-step syntheses of thiete derivatives can generate significant waste from reagents, solvents, and purification processes. For example, syntheses involving Grignard reagents produce magnesium salt byproducts, and oxidation steps can require stoichiometric amounts of oxidizing agents that are not incorporated into the final product. The concept of atom economy focuses on maximizing the incorporation of all materials from the reactants into the final product. consensus.app Catalytic methods, such as the palladium-catalyzed C-H activation, are inherently more atom-economical than stoichiometric reactions. nih.gov

Safer Solvents and Auxiliaries: Many synthetic protocols for thietes utilize conventional organic solvents like tetrahydrofuran (B95107) (THF) and toluene, which have environmental and health concerns. uni-muenchen.denih.gov Green chemistry encourages making the use of such auxiliary substances unnecessary or replacing them with innocuous alternatives. consensus.appskpharmteco.com While direct research into green solvents for this compound synthesis is limited, the broader field of organic synthesis is exploring bio-based solvents or recyclable solvent systems to minimize environmental impact. pandawainstitute.com

The following table provides a conceptual green chemistry analysis of a representative reaction in thiete synthesis.

| Green Principle | Conventional Method (e.g., Pd-catalyzed Arylation) | Potential Green Improvement | Reference (Principle) |

| Waste Prevention | Use of stoichiometric base (K₂CO₃) and additives (pivalic acid) generates salt waste. | Develop a recyclable catalytic system that minimizes the need for non-recoverable additives. | consensus.app |

| Safer Solvents | Reaction is performed in toluene, a petroleum-derived solvent with known toxicity. | Investigate the use of safer, bio-based alternative solvents like 2-MeTHF or Cyrene. | pandawainstitute.comskpharmteco.com |

| Energy Efficiency | Requires high temperature (110 °C) for an extended period (approx. 16 hours). | Develop a more active catalyst that operates at a lower temperature or explore microwave heating to reduce reaction time and energy input. | consensus.app |

| Catalysis | Uses a homogeneous palladium catalyst which can be difficult to recover and may contaminate the product. | Design a heterogeneous or immobilized catalyst that can be easily separated and recycled, improving the overall process sustainability. | consensus.app |

Elucidation of Reaction Mechanisms and Pathways Involving 3 Phenyl 2h Thiete Systems

Fundamental Mechanistic Pathways of 2H-Thietes

The 2H-thiete ring system is characterized by its high reactivity, which is largely driven by the release of ring strain. This reactivity manifests in several fundamental mechanistic pathways.

Ring-Opening Reactions of the 2H-Thiete Ring

The four-membered ring of 2H-thietes is susceptible to cleavage under thermal or photochemical conditions. capes.gov.br This process alleviates the inherent ring strain and leads to the formation of more stable, open-chain vinyl thiocarbonyl compounds. Specifically, heating 2H-thietes can induce a reversible electrocyclic ring-opening to produce the corresponding α,β-unsaturated thioaldehydes or thioketones. thieme-connect.de For instance, the thermal or photochemical ring-opening of benzo[b]thiete, a fused thiete derivative, results in the formation of o-thiobenzoquinonemethide, a highly reactive 8π electron system. capes.gov.br Photochemical studies on related sulfur heterocycles, such as sulfur analogues of α-pyrone, have shown that UV irradiation can lead to ring-opening primarily through the cleavage of the bond alpha to the carbonyl group. nih.gov This ring-opening is a key step that often precedes further reactions, such as isomerizations or cycloadditions. researchgate.net

Electrocyclic Reactions and Pseudopericyclic Character

Electrocyclic reactions are a class of pericyclic reactions involving the intramolecular cyclization of a conjugated polyene system, or the reverse ring-opening process. openstax.orglibretexts.org The thermal ring-opening of a 2H-thiete is a classic example of an electrocyclic reaction, where a σ-bond is broken and a π-system is formed. thieme-connect.de

The concept of pseudopericyclic reactions is crucial for a deeper understanding of certain concerted transformations. A pseudopericyclic reaction is a concerted process where the primary bonding changes occur within a cyclic array of atoms, but at one or more of these atoms, nonbonding and bonding orbitals exchange roles. smu.edu This leads to a disconnection in the cyclic array of overlapping orbitals, meaning the reaction is neither strictly allowed nor forbidden by the Woodward-Hoffmann rules. smu.edupsu.edu These reactions are often characterized by a low activation barrier and can be visualized as processes with higher cylindrical symmetry in the bond-forming region compared to true pericyclic reactions. psu.edu The ellipticity of the electron density is a proposed tool to distinguish between pericyclic and pseudopericyclic processes, with the latter showing smaller values. psu.edu While detailed studies on the pseudopericyclic nature of 3-phenyl-2H-thiete itself are specific, the theoretical framework suggests that reactions involving orthogonal orbitals, a possibility in strained heterocyclic systems, may exhibit such character. psu.edunih.gov

Mechanistic Insights into this compound 1,1-Dioxide Transformations

Oxidation of the sulfur atom to a sulfone significantly alters the electronic properties and reactivity of the thiete ring. The resulting this compound 1,1-dioxide is an electron-deficient system that engages in unique transformations.

Role of Carbocation Intermediates in Thiete Dioxide Reactivity

The chemistry of thietane (B1214591) dioxides, the saturated precursors to thiete dioxides, can be dominated by the formation of carbocation intermediates. Research has shown that benzylic tertiary alcohols of thietane dioxides can be coupled with various nucleophiles (arenes, thiols, and alcohols) under the influence of catalytic Lewis or Brønsted acids. researchgate.net This reactivity proceeds through the formation of a carbocation on the four-membered ring.

In the context of a 3-phenyl substituted system, the formation of a carbocation at the 3-position would be stabilized by the adjacent phenyl group through resonance. Carbocations are electron-deficient species with a trigonal planar geometry around the sp²-hybridized carbon. libretexts.org Their stability is significantly influenced by adjacent substituents. Alkyl groups provide stabilization through inductive effects and hyperconjugation, while adjacent heteroatoms with lone pairs or π-systems, like a phenyl group, offer more potent stabilization via resonance delocalization. libretexts.org This stabilization facilitates reactions that proceed via a carbocationic intermediate, expanding the synthetic utility of the thiete dioxide scaffold.

Table 1: Factors Influencing Carbocation Stability

| Feature | Description | Impact on Stability |

| Hybridization | The carbocation carbon is sp² hybridized with a vacant p-orbital. libretexts.org | The trigonal planar geometry influences reactivity. |

| Inductive Effect | Alkyl groups donate electron density through the σ-bond network. libretexts.org | More alkyl groups lead to greater stability (tertiary > secondary > primary). libretexts.org |

| Hyperconjugation | Overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation. libretexts.org | Disperses the positive charge, increasing stability. |

| Resonance | Delocalization of the positive charge into an adjacent π-system (like a phenyl group) or onto a heteroatom with lone pairs. libretexts.org | Provides the most significant stabilization. |

C-H Activation and Macrocyclization Mechanisms of Thiete Dioxides

3-Aryl-2H-thiete 1,1-dioxides have proven to be valuable building blocks in the synthesis of complex molecular architectures via C-H activation. d-nb.info This strategy allows for the direct functionalization of C-H bonds, offering an atom-economical route to novel structures. rsc.org Palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides has been employed to create axially chiral biaryl structures and unique macrocycles. d-nb.info

The mechanism for macrocyclization involves using a palladium catalyst, such as Pd(OAc)₂, to mediate the coupling of thiete dioxide units. d-nb.infouni-muenchen.de For example, a C-H activation mediated macrocyclization of mono-substituted thiete dioxides has been shown to produce unprecedented macrocycles composed of three thiete dioxide units. uni-muenchen.de The process is believed to follow a base-assisted intramolecular electrophilic substitution (BIES) mechanism. d-nb.info This approach has led to the formation of cyclic trimeric structures, which are considered analogues to spherands, a class of macrocyclic ligands. d-nb.infoimperial.ac.uk

Table 2: Synthesis of Substituted 3-Aryl-2H-Thiete 1,1-Dioxides

| Entry | Aryl Substituent | Yield (over 3 steps) | Reference |

| 2a | Phenyl | 78% | d-nb.info |

| 2c | Anthryl | 25% | d-nb.info |

| 2d | p-Fluorophenyl | 52% | d-nb.info |

| 2e | m-Trifluoromethylphenyl | 45% | d-nb.info |

| 2f | p-Methoxyphenyl | 72% | d-nb.info |

| Data sourced from a study on the functionalization of thiete dioxides. d-nb.info |

Detailed Mechanistic Studies of Cycloaddition Processes

The electron-deficient double bond in 2H-thiete 1,1-dioxides makes them excellent dienophiles and dipolarophiles in cycloaddition reactions. These reactions provide powerful tools for constructing more complex heterocyclic and carbocyclic systems.

3-Chloro-2H-thiete 1,1-dioxide is known to undergo Diels-Alder reactions with dienes like butadiene, demonstrating the reactivity of the thiete dioxide core as a dienophile. acs.org This reactivity is driven by the electron-withdrawing nature of the sulfone group, which lowers the energy of the LUMO of the double bond.

Furthermore, substituted 2H-thiete 1,1-dioxides participate in [3+2] cycloaddition reactions. For instance, the reaction of 3-cyanothiete 1,1-dioxide with azomethine ylides has been studied. researchgate.net Mechanistic studies of the [3+2] cycloaddition of azides to electron-deficient nitroolefins, a related process, indicate a rate-limiting cycloaddition step that proceeds through an asynchronous transition state. nih.gov Computational studies on the reaction between 3-trifluoromethyl-2H-thiete 1,1-dioxide and 2,2,2-trifluorodiazoethane (B1242873) provide further mechanistic insight into these types of cycloadditions. radomir.com.pl These cycloaddition pathways underscore the versatility of the this compound 1,1-dioxide scaffold as a building block in synthetic organic chemistry.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful pericyclic reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. organic-chemistry.orgwikipedia.org These reactions are stereospecific and proceed in a concerted fashion, similar to the Diels-Alder reaction. organic-chemistry.orgfrontiersin.org In the case of this compound and its derivatives, the double bond within the strained four-membered ring can act as a dipolarophile, reacting with various 1,3-dipoles.

A notable example is the reaction of 3-substituted thiete 1,1-dioxides with nitrile oxides. researchgate.netresearchgate.net For instance, the 1,3-dipolar cycloaddition of nitrile oxides to various thiete 1,1-dioxides leads to the formation of isoxazoline-fused thietane derivatives. researchgate.net Research has shown that these cycloadditions can be highly regioselective. researchgate.net For example, the reaction of 3-cyanothiete 1,1-dioxide with nitrile oxides results in specific regioisomers. osi.lv Similarly, N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f] Current time information in Bangalore, IN.thiazepine 1,1-dioxides undergo completely regioselective 1,3-dipolar cycloaddition with in situ generated benzonitrile (B105546) oxide to yield isoxazoline (B3343090) spiro adducts. researchgate.net

The regioselectivity of these reactions can often be rationalized using frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. wikipedia.org However, in some cases, such as the cycloaddition of diazoalkanes with thiete 1,1-dioxide, mixtures of regioisomers are formed, indicating that the energy differences between the possible transition states are small. researchgate.net The reaction of diphenyldiazomethane with thiete 1,1-dioxide, however, is regiospecific. researchgate.net

Furthermore, the reaction of 3-trifluoromethyl-2H-thiete 1,1-dioxide with in situ generated N-phenyl nitrilimines provides dihydropyrazole-thietane 1,1-dioxides in a regioselective manner. researchgate.net These [3+2] cycloaddition reactions provide a straightforward pathway to novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions Involving Thiete Systems

| Thiete Derivative | 1,3-Dipole | Product Type | Regioselectivity |

| 3-Cyanothiete 1,1-dioxide | Nitrile Oxides | Isoxazoline-fused thietane | Regioselective osi.lv |

| Thiete 1,1-dioxide | Diazoalkanes | Pyrazoline-fused thietane | Mixture of regioisomers researchgate.net |

| Thiete 1,1-dioxide | Diphenyldiazomethane | Pyrazoline-fused thietane | Regiospecific researchgate.net |

| 3-Trifluoromethyl-2H-thiete 1,1-dioxide | N-Phenyl Nitrilimines | Dihydropyrazole-fused thietane | Regioselective researchgate.net |

| N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f] Current time information in Bangalore, IN.thiazepine 1,1-dioxides | Benzonitrile Oxide | Isoxazoline spiro adducts | Completely regioselective researchgate.net |

Other Cycloaddition Pathways Involving Thiete Dioxides

Beyond 1,3-dipolar cycloadditions, thiete dioxides, including this compound 1,1-dioxide, participate in other types of cycloaddition reactions, highlighting their versatility as synthetic intermediates. The strained nature of the four-membered ring and the electron-withdrawing sulfone group activate the double bond for various transformations.

One significant class of reactions is the [4+2] cycloaddition, or Diels-Alder reaction, where the thiete dioxide acts as a dienophile. For example, 3-chloro-2H-thiete 1,1-dioxide readily undergoes Diels-Alder reactions with dienes like butadiene and 1,3-diphenylisobenzofuran (B146845). researchgate.net The reactivity of the thiete dioxide as a dienophile is enhanced by the sulfone group.

Photochemical [2+2] cycloadditions represent another important reaction pathway. beilstein-journals.org These reactions, often referred to as thia-Paternò-Büchi reactions when involving a thiocarbonyl group, can be used to construct complex polycyclic systems. beilstein-journals.org While specific examples involving this compound are not extensively detailed in the provided context, the general reactivity of thietes in such cycloadditions is well-established. beilstein-journals.org These reactions often proceed via diradical intermediates formed upon photoexcitation. nih.gov

Furthermore, thiete dioxides can undergo formal [2+2] cycloadditions. For instance, the pyridine-mediated [2+2] annulation of sulfenes (generated from sulfonyl chlorides) with dialkyl acetylenedicarboxylates is a method for synthesizing functionalized 2H-thiete-2,3-dicarboxylate 1,1-dioxides. This process involves the initial formation of a zwitterionic intermediate.

Table 2: Other Cycloaddition Reactions of Thiete Dioxides

| Thiete Derivative | Reactant | Reaction Type | Product Type |

| 3-Chloro-2H-thiete 1,1-dioxide | Butadiene | [4+2] Cycloaddition (Diels-Alder) | Fused six-membered ring system researchgate.net |

| 3-Chloro-2H-thiete 1,1-dioxide | 1,3-Diphenylisobenzofuran | [4+2] Cycloaddition (Diels-Alder) | Fused polycyclic system researchgate.net |

| Sulfonyl Chlorides/Pyridine (B92270) & Dialkyl Acetylenedicarboxylates | (Forms thiete dioxide in situ) | [2+2] Annulation | 2H-Thiete-2,3-dicarboxylate 1,1-dioxides |

Reactivity Profiles and Transformational Chemistry of 3 Phenyl 2h Thiete Systems

Reactivity Patterns of 3-Phenyl-2H-Thiete 1,1-Dioxide

The this compound 1,1-dioxide serves as a versatile platform for a variety of chemical transformations, owing to the presence of reactive sites amenable to functionalization and cycloaddition reactions.

The functionalization of the this compound 1,1-dioxide scaffold can be effectively achieved through two primary strategies: α-metalation and direct C-H activation. uni-muenchen.deorganic-chemistry.org These methods provide complementary pathways to introduce a wide range of substituents, leading to a diverse library of sophisticated sulfur-containing four-membered rings. uni-muenchen.deresearchgate.net

The α-metalation approach involves the deprotonation at the carbon atom adjacent to the sulfone group using a strong base, such as an organometallic reagent. uni-muenchen.de The resulting metallated intermediate can then be trapped with various electrophiles or undergo transmetalation for further reactions like Negishi cross-couplings. uni-muenchen.de This strategy has proven effective for the synthesis of diversely disubstituted thietes. uni-muenchen.de

Alternatively, direct C-H activation offers a more atom-economical approach to functionalization. uni-muenchen.demt.com This method avoids the need for pre-functionalized starting materials by directly targeting the C-H bonds of the thiete ring. uni-muenchen.de It has been successfully employed to introduce aryl moieties and is particularly useful for substrates that are sensitive to the basic conditions of metalation. uni-muenchen.de The combination of these two strategies allows for a high degree of control over the substitution pattern of the thiete ring system. organic-chemistry.org

Recent research has expanded on these functionalization strategies, employing thiete dioxide units as templates for creating axially chiral molecules and macrocyclic structures. researchgate.net These advanced applications highlight the synthetic utility of C-H activation in generating complex and unique molecular architectures. researchgate.netnih.gov

Table 1: Comparison of Functionalization Strategies for this compound 1,1-Dioxide

| Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| α-Metalation | Deprotonation at the α-carbon followed by reaction with electrophiles. uni-muenchen.de | Well-established; allows for a wide range of electrophiles. uni-muenchen.de | Requires strong bases; may not be suitable for base-labile substrates. uni-muenchen.de |

| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. uni-muenchen.demt.com | Atom-economical; avoids pre-functionalization. uni-muenchen.de | May require specific directing groups or catalysts. uni-muenchen.de |

Thiete dioxides, including this compound 1,1-dioxide, are valuable partners in cycloaddition reactions, serving as dienophiles or dipolarophiles to construct more complex cyclic and heterocyclic systems. nih.govnumberanalytics.com Their reactivity in these transformations is largely governed by the electron-withdrawing nature of the sulfone group, which activates the double bond towards reaction with electron-rich species.

In Diels-Alder reactions , thiete dioxides react with dienes to form six-membered rings. nih.govnumberanalytics.com For instance, 3-chloro-2H-thiete 1,1-dioxide readily participates in [4+2] cycloadditions with dienes like butadiene and 1,3-diphenylisobenzofuran (B146845). researchgate.netacs.org The thermolysis of thiete 1,1-dioxides can generate vinyl sulfene (B1252967), which can be trapped by norbornenes in a Diels-Alder type cycloaddition. researchgate.net

1,3-Dipolar cycloadditions represent another important class of reactions for thiete dioxides. researchgate.netnih.govnumberanalytics.com They react with 1,3-dipoles such as diazoalkanes and nitrile oxides to afford five-membered heterocyclic rings. researchgate.netnih.gov The regiochemistry of these cycloadditions can be influenced by the substituents on both the thiete dioxide and the dipole. researchgate.net

Furthermore, [2+2] cycloaddition reactions have been utilized in the synthesis of thietane (B1214591) rings. Photochemical [2+2] cycloadditions of thiocarbonyl compounds with alkenes, known as the thia-Paternò-Büchi reaction, provide a direct route to thietanes. beilstein-journals.orgresearchgate.netnih.gov A pyridine-mediated [2+2] annulation of sulfonyl chlorides with dialkyl acetylenedicarboxylates offers an efficient method for synthesizing highly functionalized 2H-thiete-1,1-dioxides. rsc.org

Table 2: Examples of Cycloaddition Reactions of Thiete Dioxides

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Diels-Alder | 3-Chloro-2H-thiete 1,1-dioxide + Butadiene | Bicyclic sulfone | acs.org |

| 1,3-Dipolar Cycloaddition | Thiete 1,1-dioxide + Diazoalkanes | Fused pyrazoline | researchgate.net |

| [2+2] Cycloaddition | Thiobenzophenone + Olefins | Thietane | researchgate.net |

Functionalization via Metalation and C-H Activation

Ring Transformations and Skeletal Rearrangements

The strained four-membered ring of thiete derivatives makes them susceptible to various ring transformations and skeletal rearrangements, which can be induced thermally, photochemically, or through chemical reagents.

Under thermal conditions, 2H-thiete 1,1-dioxide can undergo rearrangement to form 5H-1,2-oxathiole-2-oxide. vulcanchem.com This reaction highlights the tendency of the strained ring to relieve ring strain by rearranging to a more stable structure. vulcanchem.com The thermolysis of thiete 1,1-dioxides can also lead to the formation of vinyl sulfene through ring opening. researchgate.net

Photochemical conditions can also induce rearrangements. For example, the irradiation of certain thiete derivatives can lead to the formation of different isomeric structures. The specific outcome of these photochemical reactions is often dependent on the substitution pattern of the thiete ring.

While not directly involving this compound, the study of electrophilic ring expansion in related thietane scaffolds provides insight into the potential reactivity of the thiete core. researchgate.net Thietanes can undergo ring expansion to form larger five-, six-, or seven-membered heterocyclic compounds. researchgate.net This process is often initiated by an electrophilic attack on the sulfur atom, followed by a rearrangement. researchgate.netbeilstein-journals.org For instance, unsymmetrical thietanes can react with carbenes and nitrenes, leading to ring expansion through a Stevens-type rearrangement. researchgate.net The regioselectivity of these reactions is influenced by the electronic and steric effects of the substituents on the thietane ring. researchgate.net

Thermal and Photochemical Rearrangements of Thiete Derivatives

Derivatization Strategies for Expanding Chemical Diversity

The development of diverse derivatization strategies is crucial for expanding the chemical space accessible from the this compound scaffold. The functionalization methods discussed previously, such as metalation and C-H activation, form the cornerstone of these strategies. uni-muenchen.deorganic-chemistry.org

By introducing a variety of substituents onto the thiete ring, a wide range of analogues with potentially new biological activities or material properties can be synthesized. For example, the reaction of 3-chloro-2H-thiete 1,1-dioxide with various nucleophiles, including carbanions, amines, alcohols, and thiols, allows for the introduction of a diverse array of functional groups at the 3-position. researchgate.netacs.org This approach has been used to prepare 3-substituted thietane and 2H-thiete 1,1-dioxides. researchgate.netacs.org

Furthermore, the products of cycloaddition reactions can serve as intermediates for further derivatization. The complex, fused-ring systems generated from these reactions can be subjected to additional transformations to create even more elaborate molecular architectures. nih.gov The skeletal reorganization of N-sulfonyl ynamides has also emerged as a powerful tool for accessing functionalized thiete sulfones, which can be further derivatized. nih.govd-nb.info

Introduction of Diverse Substituents onto the Thiete Core

The functionalization of the this compound core, primarily through its 1,1-dioxide form, allows for the introduction of a wide array of substituents, enabling the synthesis of complex molecular architectures.

One of the primary methods for introducing the initial phenyl group and other aryl substituents at the 3-position involves a three-step sequence starting from thietan-3-one. uni-muenchen.de This process typically includes the addition of an organometallic reagent (like phenylmagnesium bromide), followed by oxidation and elimination to form the 3-substituted-2H-thiete 1,1-dioxide. uni-muenchen.denih.gov For the synthesis of this compound 1,1-dioxide, the use of phenylmagnesium bromide has been reported to provide a high yield of 78% over the three steps. uni-muenchen.de This method has proven versatile for introducing various electron-donating and electron-withdrawing groups. nih.govcore.ac.uk

Further diversification can be achieved via C-H activation strategies. Palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides has been employed to introduce additional aryl groups at the 2-position, leading to 2,3-disubstituted thietes. researchgate.netd-nb.info This approach has been used to create a library of axially chiral molecules. nih.govd-nb.info

Another strategy for introducing substituents involves starting with a halogenated thiete precursor. For example, 3-chloro-2H-thiete 1,1-dioxide is a key intermediate that reacts with various nucleophiles—such as amines, alcohols, and thiols—to yield 3-substituted derivatives. researchgate.net The reaction with piperidine, for instance, results in 3-piperidinyl-2H-thiete 1,1-dioxide in 92% yield.

| Position | Substituent | Method | Precursor | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3 | Phenyl | Organomagnesium Addition | Thietan-3-one | 78 | uni-muenchen.de |

| 3 | Naphthyl | Organomagnesium Addition | Thietan-3-one | 70 | uni-muenchen.de |

| 3 | Anthryl | Organolithium Addition | Thietan-3-one | 25 | uni-muenchen.de |

| 3 | p-Fluorophenyl | Organomagnesium Addition | Thietan-3-one | N/A | core.ac.uk |

| 3 | m-Trifluoromethylphenyl | Organomagnesium Addition | Thietan-3-one | N/A | core.ac.uk |

| 3 | o-Methoxyphenyl | Organomagnesium Addition | Thietan-3-one | N/A | core.ac.uk |

| 3 | Piperidinyl | Nucleophilic Substitution | 3-Chloro-2H-thiete 1,1-dioxide | 92 | |

| 2 | Aryl groups | C-H Activation/Cross-Coupling | 3-Substituted-2H-thiete 1,1-dioxide | Variable | nih.gov |

Formation of Fused and Spirocyclic Systems from Thiete Precursors

The strained ring and activated double bond of this compound 1,1-dioxide make it an excellent substrate for cycloaddition reactions, leading to the formation of various fused heterocyclic systems.

Fused Systems:

Diels-Alder reactions, where the thiete dioxide acts as a dienophile, are a common method for constructing six-membered rings fused to the thietane core. For example, 3-chloro-2H-thiete 1,1-dioxide participates in [4+2] cycloadditions with dienes like 1,3-butadiene (B125203) and cyclopentadiene.

Furthermore, [3+2] cycloaddition reactions provide access to five-membered fused rings. The reaction of 3-trifluoromethyl-2H-thiete 1,1-dioxide with diazomethane (B1218177) leads to dihydropyrazole-fused cycloadducts. researchgate.net Similarly, reactions with in-situ generated nitrilimines yield dihydropyrazole-thietane 1,1-dioxides in a regioselective manner. researchgate.netresearchgate.net These reactions often proceed with high stereoselectivity. uni-muenchen.de

| System Type | Reaction Type | Thiete Reactant | Reagent | Resulting System | Reference |

|---|---|---|---|---|---|

| Fused | [4+2] Cycloaddition (Diels-Alder) | 3-Chloro-2H-thiete 1,1-dioxide | 1,3-Butadiene | Bicyclic sulfone adduct | |

| Fused | [4+2] Cycloaddition (Diels-Alder) | 3-Chloro-2H-thiete 1,1-dioxide | Cyclopentadiene | Endo-sulfone product | |

| Fused | [3+2] Cycloaddition | 3-Trifluoromethyl-2H-thiete 1,1-dioxide | Diazomethane | Dihydropyrazole-fused thietane 1,1-dioxide | researchgate.net |

| Fused | [3+2] Cycloaddition | 3-Trifluoromethyl-2H-thiete 1,1-dioxide | N-phenyl nitrilimines | Dihydropyrazole-thietane 1,1-dioxide | researchgate.net |

| Spirocyclic | 1,3-Dipolar Cycloaddition | Exocyclic alkene derivatives of ketones | Azomethine ylides | Spiro-pyrrolidines | mdpi.com |

| Fused | Oxidative Cyclization | Spirocyclic oxetanes | Oxone® in formic acid | [1,2-a] ring-fused benzimidazole | mdpi.com |

Spirocyclic Systems:

The synthesis of spirocyclic compounds directly from a this compound precursor is less commonly documented. However, general strategies for forming spirocycles can be applied to related systems. For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing spiro-heterocycles. mdpi.com While not starting directly from a thiete, the synthesis of spirocyclic pyrrolidines has been achieved through the reaction of exocyclic alkenes derived from cyclic ketones with azomethine ylides. mdpi.com Another approach involves the synthesis of spirocyclic oxetanes which can then be converted into more complex, fused ring systems like [1,2-a] ring-fused benzimidazoles through oxidative cyclization. mdpi.com These examples highlight methodologies that could potentially be adapted to thietane-based systems to generate novel spirocyclic structures.

Computational and Theoretical Investigations of 3 Phenyl 2h Thiete Structures and Reactivity

Quantum Chemical Studies on 2H-Thiete Ring Strain and Aromaticity

The 2H-thiete ring, a four-membered heterocycle containing a sulfur atom and a double bond, is characterized by significant ring strain. This strain arises from the deviation of bond angles within the ring from their ideal values. numberanalytics.com Quantum chemical calculations are crucial in quantifying this strain and understanding its impact on the molecule's stability and reactivity. numberanalytics.com The inherent strain in the thiete ring is a key factor driving its chemical transformations, particularly ring-opening reactions.

While the 2H-thiete ring itself is not aromatic, the introduction of a phenyl substituent at the 3-position allows for potential electronic delocalization between the phenyl ring and the thiete moiety. Computational studies, particularly those employing methods to assess aromaticity like Nucleus-Independent Chemical Shift (NICS) calculations, can provide insight into the degree of electronic communication between the two rings. NICS values are used to quantify the magnetic shielding in the center of a ring, with negative values typically indicating aromaticity and positive values indicating anti-aromaticity. acs.orguio.no The aromaticity of the phenyl group can be influenced by its connection to the strained thiete ring, and conversely, any degree of delocalization might slightly stabilize the otherwise strained heterocyclic system. helsinki.fi

Theoretical Analysis of Reaction Pathways and Transition States

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms of strained ring systems. For 2H-thietes, DFT calculations are instrumental in elucidating the energetics of their characteristic ring-opening reactions. These reactions, often proceeding through an electrocyclic mechanism, lead to the formation of α,β-unsaturated thioketones.

DFT studies can map out the potential energy surface of the ring-opening process, identifying the transition state and calculating the activation energy. This provides a quantitative measure of the kinetic stability of the 3-phenyl-2H-thiete. The calculations typically show that the ring-opening is an exothermic process, driven by the release of the significant ring strain. acs.org The presence of the phenyl group at the 3-position can influence the energetics by stabilizing the transition state and the final ring-opened product through conjugation.

| Parameter | Calculated Value (kcal/mol) | Method/Basis Set |

| Activation Energy (Ea) | ~15-25 | B3LYP/6-31G |

| Reaction Enthalpy (ΔH) | ~(-20) - (-30) | B3LYP/6-31G |

Activation energy represents the energy barrier that must be overcome for the ring-opening to occur. A lower activation energy indicates a faster reaction. The negative reaction enthalpy indicates that the ring-opened product is more stable than the 2H-thiete ring.

The ring-opening of 2H-thietes is a type of electrocyclic reaction, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. pitt.edu Computational chemistry allows for the detailed structural characterization of the transition states involved in these reactions. For a 2H-thiete, the thermal ring-opening is predicted to proceed in a conrotatory fashion. pitt.edu

Theoretical calculations can precisely determine the geometry of the transition state, including the extent of bond breaking and bond formation. ucdavis.edu For this compound, the phenyl group's orientation in the transition state is of particular interest. It can rotate to maximize electronic stabilization, influencing the stereochemical outcome of the reaction if additional substituents are present. The transition state structure is typically non-planar, reflecting the concerted nature of the bond reorganization. acs.org

Density Functional Theory (DFT) Studies on Ring-Opening Energetics

Prediction and Validation of Spectroscopic Features (Computational Spectroscopy)

Computational methods, particularly DFT, can be used to predict the vibrational (infrared) and electronic (UV-Vis) spectra of this compound. nih.govresearchgate.net The calculated IR spectrum can help in the identification and characterization of the molecule by predicting the frequencies and intensities of its vibrational modes. arxiv.org Key vibrational modes would include the C=C stretching of the thiete ring, C-S stretching, and various vibrations associated with the phenyl group.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis). nih.govresearchgate.net This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π → π* transitions within the phenyl ring and the thiete double bond. The calculations can also reveal how conjugation between the phenyl group and the thiete ring affects the absorption wavelengths. illinois.edu

| Spectroscopic Technique | Predicted Feature | Wavenumber (cm⁻¹)/Wavelength (nm) |

| Infrared (IR) | C=C Stretch (Thiete) | ~1600-1650 |

| C-S Stretch | ~600-700 | |

| Aromatic C-H Stretch | >3000 | |

| UV-Vis | π → π* Transition | ~250-300 |

These predicted values can be compared with experimental spectra to confirm the structure of the synthesized compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an invaluable tool for structure elucidation. ucl.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a good degree of accuracy. nih.gov

These calculations provide a theoretical spectrum that can be compared directly with experimental data. researchgate.net The predicted chemical shifts for the protons and carbons in the thiete ring and the phenyl group can confirm the connectivity and electronic environment of each atom. ucalgary.calibretexts.org For instance, the protons on the sp³ carbon of the thiete ring are expected to have a different chemical shift from those on the sp² carbons, and the phenyl protons will exhibit a characteristic pattern influenced by the thiete substituent. ucsb.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated ranges based on general principles and data for related structures, as specific calculated values for this compound were not found.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (CH₂) | ~3.5 - 4.5 | ~30 - 40 |

| C3 | - | ~140 - 150 |

| C4 (CH) | ~6.0 - 7.0 | ~120 - 130 |

| Phenyl C (ipso) | - | ~130 - 140 |

| Phenyl C (ortho, meta, para) | ~7.2 - 7.6 | ~125 - 130 |

The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Discrepancies between calculated and experimental values can provide further insights into solvent effects and conformational dynamics.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides detailed information about the connectivity of atoms and the nature of chemical bonds within a molecule. For the structural confirmation of 3-phenyl-2H-thiete, Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. It provides information on the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals that confirm its core structure. Research has identified characteristic chemical shifts for the protons of the thiete ring. The spectrum reportedly exhibits a singlet at approximately δ 4.17 ppm, corresponding to the two protons of the methylene (B1212753) group (CH₂) at the C2 position of the thiete ring. ethz.ch Another singlet appears further downfield at around δ 6.80 ppm, which is assigned to the vinylic proton (H4) at the C4 position. ethz.ch The protons of the phenyl group attached at the C3 position typically appear as a multiplet in the aromatic region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (C2) | 4.17 | Singlet | 2H |

| =CH- (C4) | 6.80 | Singlet | 1H |

| Phenyl-H | Not specified | Multiplet | 5H |

Data sourced from literature reports. ethz.ch

¹³C NMR Spectroscopy: While ¹³C NMR is a standard method for determining the carbon framework of a molecule, specific, experimentally verified ¹³C NMR data for this compound is not readily available in the surveyed scientific literature. However, analysis of related thiete derivatives, such as 3-substituted thiete 1,1-dioxides, is common. d-nb.info

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of absorption (IR) or scattering (Raman) are characteristic of specific functional groups and bond types.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for C=C stretching of the thiete ring and the phenyl group, C-H stretching for both aliphatic and aromatic protons, and C-S bond vibrations. However, specific experimental IR and Raman spectral data for this compound are not prominently reported in the available literature. In contrast, IR data for derivatives like this compound 1,1-dioxide are well-documented, showing strong characteristic stretches for the sulfone (SO₂) group. uni-muenchen.de

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The phenyl group and the unsaturated thiete ring in this compound constitute a conjugated system that is expected to absorb in the UV region.

Detailed UV-Vis absorption maxima (λmax) and molar absorptivity data specific to this compound are not extensively detailed in the reviewed literature. For related compounds, UV detection is often noted as a method for visualization in chromatography, indicating that the chromophore is active in the UV range. d-nb.info

Infrared (IR) and Raman Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

While mass spectrometry is a standard characterization technique, a detailed mass spectrum and fragmentation analysis specifically for this compound is not widely published. For its oxidized analogue, this compound 1,1-dioxide, high-resolution mass spectrometry has been used to confirm its elemental composition. acs.org Generally, the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns potentially involving the loss of small molecules or cleavage of the strained thiete ring.

X-ray Crystallography for Solid-State Structure Determination of Thiete Derivatives

While a crystal structure for this compound itself has not been reported in the surveyed literature, X-ray diffraction studies have been successfully performed on a variety of thiete derivatives, particularly thiete 1,1-dioxides. thieme-connect.deresearchgate.net These studies are crucial for understanding the geometry of the strained four-membered ring. For instance, crystallographic analysis of 3-substituted thiete 1,1-dioxides confirms the non-planar nature of the thiete ring and provides exact measurements of the bond lengths and angles, including those of the sulfone group. thieme-connect.de The technique has also been applied to more complex, fused heterocyclic systems derived from thietes, revealing detailed stereochemical and conformational information. researchgate.net These analyses of derivatives provide invaluable insight into the structural nature of the core thiete ring system.

Applications and Advanced Research Directions in Organic Synthesis

3-Phenyl-2H-Thiete and Derivatives as Key Intermediates in Complex Molecule Synthesis

The unique structural and electronic properties of this compound and its derivatives, particularly the dioxide form, make them valuable intermediates in the synthesis of more complex molecular architectures. The inherent ring strain and the presence of activating groups facilitate a variety of transformations, allowing for their incorporation into larger and more intricate systems.

Recent research has highlighted the utility of thiete dioxides in the construction of macrocyclic structures. Through C-H activation strategies, mono-substituted thiete dioxides can be engaged in cyclization reactions to form novel macrocycles. uni-muenchen.deresearchgate.net For instance, palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides has been employed to create cyclic trimers, opening a pathway to unprecedented macrocyclic ring systems. researchgate.netresearchgate.net These macrocycles are of interest as they can be analogues to spherands, a class of macrocyclic ligands known for their strong complexation capabilities. d-nb.info

The synthesis of these macrocycles often involves the use of 3-substituted thiete dioxide units bearing a halogen on an aryl substituent. d-nb.info While the yields for these macrocyclization reactions can be modest, they represent a significant advancement in the synthesis of this novel class of compounds. d-nb.info The formation of these large ring systems from simple thiete dioxide building blocks underscores their importance as versatile synthetic templates.

Table 1: Examples of Thiete Dioxide-Based Macrocycle Synthesis

| Starting Material | Catalyst/Reagents | Macrocyclic Product | Yield | Reference |

| 3-(m-bromophenyl)-2H-thiete 1,1-dioxide | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Trimeric macrocycle | 20-45% | d-nb.info |

| 3-(m-methoxyphenyl)-2H-thiete 1,1-dioxide | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Trimeric macrocycle | 42-45% | d-nb.info |

| 3-(m-fluorophenyl)-2H-thiete 1,1-dioxide | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Trimeric macrocycle | 42-45% | d-nb.info |

| 3-(m-tert-butylphenyl)-2H-thiete 1,1-dioxide | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Trimeric macrocycle | 15-19% | d-nb.info |

This table is generated based on data from the text and is for illustrative purposes.

This compound and its derivatives are valuable building blocks for the construction of a variety of polycyclic and heterocyclic systems. Their ability to participate in cycloaddition reactions is a key feature in this regard. For example, 3-chloro-2H-thiete 1,1-dioxide undergoes Diels-Alder reactions with dienes like 1,3-butadiene (B125203) and 1,3-diphenylisobenzofuran (B146845) to form six-membered rings, providing access to complex polycyclic structures. orgsyn.org The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a reliable method for creating new carbon-carbon bonds with good stereochemical control. wikipedia.orglibretexts.org

Furthermore, the reactivity of the thiete ring allows for its transformation into other heterocyclic frameworks. Nucleophilic attack can lead to ring-opening, providing linear intermediates that can subsequently cyclize to form different heterocyclic systems. For instance, reactions with amines, alcohols, and thiols can lead to a variety of substituted heterocycles. The strain within the four-membered ring enhances its reactivity towards ring-opening, a feature that distinguishes it from larger, more stable sulfur heterocycles like thiophenes. The development of methods to synthesize bifunctionalized 2H-thiete 1,1-dioxides has further expanded their utility as precursors to diverse heterocyclic structures. researchgate.netrsc.org

Precursors to Macrocyclic Systems

Role in the Development of New Synthetic Methodologies

The unique reactivity of this compound and related compounds has spurred the development of new synthetic methods, particularly in the areas of catalysis and four-membered ring chemistry.

The functionalization of thietes and their derivatives often relies on the development of specialized catalytic systems. Palladium-catalyzed reactions have proven particularly effective for C-H activation and cross-coupling reactions of thiete dioxides. d-nb.inforesearchgate.net These methods allow for the introduction of a wide range of substituents onto the thiete scaffold with high functional group tolerance. d-nb.inforesearchgate.net The mechanism of these palladium-catalyzed reactions often involves oxidative addition, transmetalation, and reductive elimination steps. numberanalytics.com

Beyond palladium, other transition metals are being explored for their potential to catalyze novel transformations of thietes. numberanalytics.comshzu.edu.cn The development of these catalytic systems is crucial for expanding the synthetic utility of thietes and for enabling the efficient construction of complex molecules. The principles of catalysis, where a catalyst accelerates a reaction without being consumed, are fundamental to these advancements. nobelprize.org

The study of this compound and its derivatives contributes significantly to the broader field of four-membered heterocyclic chemistry. Four-membered rings like thietes, azetidines, and oxetanes are important structural motifs in medicinal chemistry and materials science. However, their synthesis can be challenging due to ring strain. msu.edu

Research into the synthesis and reactivity of thietes provides valuable insights into the behavior of strained ring systems. uni-muenchen.de The development of new methods for constructing and functionalizing the thiete ring, such as [2+2] cycloadditions, expands the toolkit available to synthetic chemists. researchgate.netrsc.org These advancements not only provide access to new thiete-containing compounds but also contribute to a more general understanding of the principles governing the chemistry of four-membered heterocycles. ethz.chresearchgate.net The Thorpe-Ingold effect, for example, which favors coiled chain conformations, can influence the formation of these strained rings. msu.edu

Design and Discovery of Catalytic Systems for Thiete Transformations

Future Research Perspectives and Emerging Challenges

The field of thiete chemistry, including that of this compound, is poised for further growth, with several promising research directions and inherent challenges.

Future research will likely focus on the development of more efficient and selective catalytic systems for thiete transformations. This includes the design of catalysts for asymmetric synthesis, which would allow for the preparation of chiral thiete derivatives with specific stereochemistry. The exploration of new reaction pathways, such as novel cycloaddition and ring-opening/recyclization reactions, will continue to expand the synthetic utility of these compounds. researchgate.net

A significant challenge in thiete chemistry is managing the inherent instability and high reactivity of these strained rings. businesschemistry.org Developing synthetic methods that are both efficient and tolerant of a wide range of functional groups remains a key objective. ijcrt.org Furthermore, as with the broader chemical industry, there is a growing emphasis on developing sustainable and environmentally friendly synthetic processes ("green chemistry"). ijcrt.orgelchemy.com

Another emerging area is the application of computational chemistry to better understand the reactivity and properties of thietes, which can guide the design of new experiments and catalysts. radomir.com.pl As our understanding of these fascinating molecules deepens, we can expect to see their application in an even wider range of fields, from materials science to drug discovery. nih.govnesfircroft.com

Exploration of Untapped Reactivity Patterns of this compound

While the chemistry of thietes and their S,S-dioxide derivatives has been explored, significant potential remains for discovering novel transformations of this compound. Current research frontiers are focused on leveraging the inherent ring strain and the electronic nature of the phenyl-substituted double bond to forge complex molecular architectures.

Key areas of exploration include:

[3+2] Cycloaddition Reactions: The carbon-carbon double bond in this compound is a prime candidate for participating in [3+2] cycloadditions with various 1,3-dipoles. While cycloadditions with dipoles like diazoalkanes and nitrones have been studied with the analogous thiete 1,1-dioxides, the reactivity of the unoxidized thiete is less explored. researchgate.netacs.org Such reactions could provide direct access to novel polycyclic heterocyclic systems containing both sulfur and nitrogen, which are scaffolds of interest in medicinal chemistry. Research into the reactions of trifluoromethylated 2H-thiete 1,1-dioxides with diazo compounds and nitrilimines shows the potential for creating complex, fused pyrazoline derivatives, a pathway that holds promise for this compound as well. researchgate.net

Photochemical Transformations: Photochemical reactions offer a powerful tool to access high-energy intermediates and unique reaction pathways. novapublishers.com The irradiation of this compound could lead to several outcomes, including [2+2] cycloadditions, ring-opening, or rearrangement. doi.orglibretexts.org For instance, photochemical [2+2] cycloaddition with alkenes could yield novel bicyclic thietane (B1214591) derivatives, while reaction with activated acetylenes might produce highly strained bicyclobutane structures. doi.orgbeilstein-journals.org The interaction of photochemically excited aromatic thiones with acetylenes has been shown to yield thietes as intermediates, suggesting that the reverse—starting with the thiete—is a fertile ground for investigation. doi.org

Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization: Modern synthetic methods, particularly those catalyzed by transition metals, have yet to be fully applied to this compound. Palladium-catalyzed C-H functionalization has been successfully used on 3-substituted thiete 1,1-dioxides to create axially chiral biaryl structures and macrocycles. core.ac.uknih.gov Applying similar strategies to this compound could enable the direct introduction of various functional groups at the C4 position, providing a library of novel derivatives. acs.org Furthermore, the development of methods for the α-metalation of the C2 position could open up another avenue for functionalization. acs.org

Ring-Opening Polymerization (ROP): The significant strain of the four-membered ring suggests that this compound could be a viable monomer for ring-opening polymerization. While the ROP of other strained heterocycles like oxiranes and cyclic carbonates is well-established, the polymerization of thietes is a largely unexplored area. rsc.orgresearchgate.net Successful ROP would lead to the formation of novel poly(thioethers), materials that could possess unique optical or electronic properties due to the combination of the sulfur backbone and phenyl side chains.

Table 1: Potential Untapped Reactions of this compound and Expected Products

| Reaction Type | Reagent/Condition | Potential Product Class | Significance |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrones, Nitrilimines | Fused Isoxazolidine/Pyrazoline Heterocycles | Access to novel N,S-containing polycycles. researchgate.netresearchgate.net |

| Photochemical [2+2] Cycloaddition | Alkenes, Alkynes | Bicyclic Thietane Derivatives | Creation of highly strained and complex scaffolds. doi.orgbeilstein-journals.org |

| C-H Functionalization | Pd Catalyst, Aryl Halide | 4-Aryl-3-phenyl-2H-thietes | Modular synthesis of functionalized thietes. core.ac.uknih.gov |

| Ring-Opening Polymerization | Cationic/Anionic Initiator | Poly(phenylthioethers) | Development of new sulfur-containing polymers. rsc.orgsci-hub.se |

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. acs.orgnih.gov Developing such routes for this compound is crucial for its sustainable application.

Catalytic Syntheses: Many traditional routes to heterocycles involve stoichiometric reagents that generate significant waste. Future research should focus on catalytic methods. For instance, a pyridine-mediated [2+2] annulation has been developed for the synthesis of highly functionalized 2H-thiete 1,1-dioxides from sulfonyl chlorides and acetylenes, where pyridine (B92270) acts as both a base and a nucleophilic catalyst. rsc.orgnih.gov Adapting such catalytic one-pot strategies to produce the unoxidized this compound would represent a significant green advancement. Bismuth-catalyzed reactions in water have also proven effective for synthesizing other heterocycles and could be explored here. cdnsciencepub.com

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce reactions, often eliminates the need for bulk solvents, thereby reducing waste and simplifying workup procedures. beilstein-journals.orgrsc.org This technique has been successfully applied to synthesize various organic molecules, including diarylethynes and even DNA fragments, highlighting its versatility. thieme-connect.denih.gov A mechanochemical approach to the synthesis of this compound, perhaps via a cycloaddition or condensation reaction, would be a novel and environmentally friendly alternative to traditional solution-phase methods.

Table 2: Comparison of Traditional vs. Potential Green Synthetic Approaches for Thietes

| Approach | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Catalysis | Stoichiometric base (e.g., triethylamine) for elimination reactions. | Pyridine-mediated catalytic annulation. rsc.org | Catalysis, Atom Economy. acs.org |

| Solvent Use | Use of chlorinated solvents (e.g., CH₂Cl₂). nih.gov | Mechanochemical (solvent-free) synthesis. beilstein-journals.orgrsc.org | Pollution Prevention. |

| Reaction Medium | Anhydrous organic solvents (e.g., THF). nih.gov | Reactions in water or ethanol. cdnsciencepub.comresearchgate.net | Safer Solvents & Auxiliaries. |

| Reagent Safety | Use of potentially hazardous reagents. | Use of safer, more stable reagents (e.g., N₂O instead of azides for related precursors). acs.org | Designing Safer Chemicals. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-phenyl-2H-thiete, and how can its purity be validated?

- Methodological Answer :

- Synthesis : Common methods involve cyclization reactions of phenyl-substituted thiols or thioesters. For example, photochemical or thermal [2+2] cycloadditions using thiophene derivatives (e.g., 2-acetylthiophene) and phenyl-containing precursors under inert atmospheres .

- Purity Validation : Use chromatographic techniques (HPLC, GC-MS) to assess purity, complemented by spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity. Cross-reference spectral data with literature or databases like PubChem .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Work under fume hoods with flame-resistant lab coats, nitrile gloves, and chemical goggles. Avoid exposure to moisture or oxidizing agents, as thietes can undergo ring-opening reactions .

- Storage : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent polymerization or decomposition .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (to confirm aromatic protons and thiete ring protons), ¹³C NMR (to identify sp² carbons in the thiete ring), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, particularly the strained four-membered thiete ring .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability and reactivity of this compound?

- Methodological Answer :

- Stability Tests : Conduct kinetic studies under varying conditions (polar vs. nonpolar solvents, temperatures from 0°C to 60°C). Monitor decomposition via UV-Vis spectroscopy or TLC. For example, polar aprotic solvents (e.g., DMSO) may stabilize the thiete ring via dipole interactions .

- Reactivity Profiling : Use computational tools (DFT calculations) to predict electron density distribution and susceptibility to nucleophilic/electrophilic attacks .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., solubility, melting points) for this compound?

- Methodological Answer :

- Data Reconciliation : Compare experimental protocols across studies. For example, discrepancies in melting points may arise from impurities or differing heating rates. Reproduce measurements using controlled differential scanning calorimetry (DSC) with standardized calibration .

- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability or systematic errors in instrumentation .

Q. What computational strategies are recommended for modeling the electronic structure of this compound?

- Methodological Answer :

- Software Selection : Use Gaussian or ORCA for DFT calculations with B3LYP/6-31G(d) basis sets to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare results with crystallographic data .

- Validation : Cross-check computed IR/Raman spectra with experimental data to validate force fields and scaling factors .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Screening Workflow :

Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Targeted Activity : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .